molecular formula C8H7F B1353020 (1-Fluorovinyl)benzene CAS No. 696-31-1

(1-Fluorovinyl)benzene

Cat. No. B1353020
CAS RN: 696-31-1
M. Wt: 122.14 g/mol
InChI Key: DAEXAGHVEUWODX-UHFFFAOYSA-N
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Description

(1-Fluorovinyl)benzene , also known by its chemical formula C8H7F , is an organic compound. It belongs to the class of vinylbenzenes , which are aromatic hydrocarbons containing a vinyl group (CH=CH2) attached to a benzene ring. The compound’s molecular weight is approximately 122.14 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Fluorination : The study by Zhao et al. (2016) focuses on the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives. They successfully synthesized (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivity. This research is significant in understanding the chemical properties and potential applications of compounds related to (1-Fluorovinyl)benzene (Zhao et al., 2016).

Fluorescence and Photostability

  • Green Fluorophores : A novel green fluorophore, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates the significance of benzene derivatives like (1-Fluorovinyl)benzene in the field of fluorescence. This compound, as described by Beppu et al. (2015), shows high fluorescence emission, photostability, and is unaffected by solvent or pH changes. This highlights the potential of benzene derivatives in imaging and display technologies (Beppu et al., 2015).

  • Novel Fluorophores : Research by Hwang et al. (2001) on the synthesis of novel fluorophores using Sonogashira reactions of dibromovinylbenzene, which is structurally related to (1-Fluorovinyl)benzene, points towards diverse applications in fluorescent dyes. They observed emission maxima varying across the spectrum depending on the structure, indicating the versatility of benzene derivatives in light-emitting applications (Hwang et al., 2001).

Photophysical Studies

  • Photochemical Properties : Al-ani (1973) conducted studies on the photochemical properties of fluoro(trifluoromethyl)benzenes, providing insights into the photophysical processes of benzene derivatives at different wavelengths. This research helps in understanding the behavior of (1-Fluorovinyl)benzene under various lighting conditions (Al-ani, 1973).

Polymer Applications

  • Polymer Chemistry : Tanaka et al. (1986) explored the preparation of poly(3-thienylacetylene) using a compound structurally similar to (1-Fluorovinyl)benzene. The study focused on the electrical properties of the synthesized polymer, indicating the potential use of (1-Fluorovinyl)benzene in polymer science and electronics (Tanaka et al., 1986).

Organic Synthesis

  • Nucleophilic Aromatic Substitution : Ajenjo et al. (201

Organometallic Chemistry

  • Organometallic Reactions : Pike et al. (2017) explored the use of partially fluorinated benzenes, like (1-Fluorovinyl)benzene, in organometallic chemistry. Their research discusses the potential of such compounds in transition-metal-based catalysis, highlighting the role of fluorine substituents in influencing the reactions (Pike et al., 2017).

Photocatalysis

  • Photocatalytic Reactions : Ohkubo et al. (2013) demonstrated the photocatalytic fluorination of benzene, which is closely related to the chemistry of (1-Fluorovinyl)benzene. This research underlines the potential of fluorobenzenes in photocatalytic applications, providing a pathway for the synthesis of various fluorinated compounds (Ohkubo et al., 2013).

Spectroscopy

  • Hyper-Raman Scattering : Bonang and Cameron (1992) reported on the resonance hyper-Raman and Raman scattering from benzene and fluorobenzene, which includes insights into the spectroscopic behavior of compounds like (1-Fluorovinyl)benzene. This study is important for understanding the electronic and vibrational characteristics of benzene derivatives in various states (Bonang & Cameron, 1992).

properties

IUPAC Name

1-fluoroethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEXAGHVEUWODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388405
Record name Benzene, (1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluorovinyl)benzene

CAS RN

696-31-1
Record name Benzene, (1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-fluoroethenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Zhao, L Ming, J Tang, X Zhao - Organic letters, 2016 - ACS Publications
A direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H 2 O) as either a base or a fluorine source in toluene was …
Number of citations: 14 pubs.acs.org
T Yata, Y Nishimoto, M Yasuda - Chemistry–A European …, 2022 - Wiley Online Library
Strong main‐group Lewis acids such as silylium ions are known to effectively promote heterolytic C(sp 3 )−F bond cleavage. However, carrying out the C(sp 2 )−F bond transformation of …
AMZ Slawin, D O'Hagan - academia.edu
All reactions involving air-‐or moisture-‐sensitive reagents or intermediates were carried out in oven-‐dried glassware or PTFE flask under an atmosphere of argon. Styrenes 8c and 8d …
Number of citations: 2 www.academia.edu
X Ai, X Xie, X Song, L Li, HF Schaefer III - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
Understanding controlling factors is important for the development of bifunctional outer-sphere CC hydrogenations. A dominant view is that the polarization of CC bonds is imperative for …
Number of citations: 2 pubs.rsc.org
TH Nguyen, M Abarbri, D Guilloteau, S Mavel… - Tetrahedron, 2011 - Elsevier
Fluorovinylic compounds were synthesized by a one-pot procedure from the corresponding alkynyliodonium salts and alkali metal fluorides. Different reaction parameters, such as the …
Number of citations: 17 www.sciencedirect.com
M Schlosser, N Brügger, W Schmidt, N Amrhein - Tetrahedron, 2004 - Elsevier
A simple three-step procedure converted the readily accessible (2-bromo-1,1-difluoroethyl)arenes () into α-aryl-α,α-difluoroacetaldehydes (). Subsequent hydrocyanation, hydrolysis, …
Number of citations: 30 www.sciencedirect.com
MH Yang - 2017 - kuscholarworks.ku.edu
Fluorine plays an important role in drug design, because of some unique features imparted by fluorine. The incorporation of fluorine into small molecules can modulate molecular …
Number of citations: 2 kuscholarworks.ku.edu
OGJ Meyer, R Fröhlich, G Haufe - Synthesis, 2000 - thieme-connect.com
The transition metal catalyzed cyclopropanation with alkyl diazoacetates of aliphatic or aromatic vinyl fluorides, prepared from the corresponding alkenes by bromofluorination and …
Number of citations: 51 www.thieme-connect.com
Z Fang - 2020 - research-repository.st-andrews.ac …
The thesis focuses on the synthesis of novel fluorinated cycloalkanes and their polar properties. Chapter 2 describes the synthesis of all cis-1,2,3,4-tetrafluorocyclopentane and its …
Á Molnár - European Journal of Organic Chemistry, 2021 - Wiley Online Library
The aim of the present minireview is to summarize and discuss recent advances in the field of stereoselective synthesis of azacycles. The focus is on studies that appeared in the last …

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